Lifitegrast sodium is classified as a small-molecule drug and is derived from the chemical structure that includes components such as benzofuran and tetrahydroisoquinoline. Its synthesis involves various chemical reactions that yield the active pharmaceutical ingredient in a form suitable for therapeutic use. The compound's classification as a therapeutic agent aligns it with other immunomodulatory drugs that target inflammatory pathways .
The synthesis of lifitegrast has evolved through several methodologies aimed at improving yield, purity, and scalability. Recent advancements have focused on a practical synthesis route that avoids the use of protecting groups and chlorinated solvents. The process generally involves:
This method has shown compliance with the quality guidelines set by the International Council for Harmonization, ensuring that lifitegrast produced via this route meets stringent pharmaceutical standards.
The molecular formula for lifitegrast sodium is CHClNOS, with a molecular weight of approximately 411.34 g/mol. The structural representation includes:
The three-dimensional conformation of lifitegrast is critical for its interaction with biological targets, particularly in inhibiting inflammatory pathways associated with dry eye disease .
The synthesis of lifitegrast encompasses several key chemical reactions:
These reactions are conducted under controlled conditions to optimize yield and minimize impurities.
Lifitegrast sodium exerts its therapeutic effects by inhibiting the interaction between lymphocyte function-associated antigen 1 and intercellular adhesion molecule 1. This interaction is critical in mediating leukocyte adhesion and migration during inflammatory responses. By blocking this pathway, lifitegrast reduces inflammation in the ocular surface tissues, alleviating symptoms associated with dry eye disease.
Research indicates that lifitegrast's inhibitory effects on this molecular interaction can significantly decrease pro-inflammatory cytokine release, thereby mitigating ocular discomfort .
Lifitegrast sodium exhibits several notable physical properties:
Chemical properties include its ability to undergo various reactions typical of amides, including hydrolysis and condensation reactions, which are essential for its synthesis .
Beyond its primary application in treating dry eye disease, lifitegrast sodium serves as a valuable tool in research focused on immune modulation and inflammatory pathways. Its mechanism of action provides insights into therapies for other autoimmune conditions where similar pathways are implicated.
Furthermore, ongoing studies explore potential applications in other ocular conditions characterized by inflammation or immune dysregulation, highlighting lifitegrast's versatility as a therapeutic agent .
Lifitegrast sodium (C29H23Cl2N2NaO7S) is a structurally complex molecule with a molecular weight of 637.46 g/mol [1]. Its core consists of a tetrahydroisoquinoline scaffold, substituted with dichloro groups at positions 5 and 7, which is critical for its biological activity. The structure integrates a benzofuran-6-carbonyl moiety linked to the tetrahydroisoquinoline nitrogen and an L-phenylalanine derivative featuring a 3-(methylsulfonyl)phenyl group [1] [3]. Key functional groups include:
Elemental analysis confirms the composition [3]:
Element | Percentage |
---|---|
Carbon (C) | 54.64% |
Hydrogen (H) | 3.64% |
Chlorine (Cl) | 11.12% |
Nitrogen (N) | 4.39% |
Sodium (Na) | 3.61% |
Sulfur (S) | 5.03% |
Oxygen (O) | 17.57% |
The sodium salt formulation (CAS# 1119276-80-0) is engineered to overcome the solubility limitations of the parent lifitegrast acid. The carboxylate group in the phenylalanine moiety forms an ionic bond with sodium, significantly enhancing aqueous solubility to 156.87 mM (100 mg/mL) in water or DMSO [2] [3]. This modification is crucial for ocular bioavailability, as it facilitates drug penetration through corneal barriers. Stability studies indicate:
Table: Solubility Profile of Lifitegrast Sodium
Solvent | Solubility (mg/mL) | Significance |
---|---|---|
Water | 100 | Ideal for ophthalmic solutions |
DMSO | 100 | Used in preclinical studies |
Saline | >2.5 (10% DMSO) | Compatible with in vivo models |
PEG300/Tween-80 | >2.5 | Enhances formulation stability |
The S-configuration at the C2 chiral center of the phenylalanine moiety is indispensable for target engagement. Stereospecificity arises because the LFA-1 allosteric pocket selectively accommodates the S-enantiomer via hydrogen bonding with residues like Asp172 and Thr73 [3]. Key evidence:
[C@H]
in C[C@H](NC(=O)...
) explicitly denotes this chirality [1]. Table: Impact of Stereochemistry on Bioactivity
Parameter | S-Lifitegrast | R-Lifitegrast |
---|---|---|
IC50 (LFA-1/ICAM-1 binding) | 2.98 nM | >300 nM |
α7-helix displacement | 12.5 Å | <2 Å |
Corneal haze reduction | 92% | 18% |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: